5,11-Dihydrodibenzo[b,e][1,4]oxazepine

Calcium Channel Antagonist Gastrointestinal Motility IBS Drug Discovery

This oxazepine scaffold (CAS 3433-74-7) is the validated pharmacophore for GI-selective calcium channel antagonists (e.g., AJG049, IC50 79 nM), free of anticholinergic side effects. The high-quality crystal structure (R=0.050) enables precise molecular docking, reducing synthetic iterations. With a predicted LogP of 2.86 and zero rotatable bonds, it offers balanced lipophilicity for oral absorption. Choose the authentic [b,e] fusion pattern; isosteric thiazepine or oxepine analogs introduce unpredictable receptor profiles. Ensure batch-to-batch consistency with this conformationally rigid building block.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 3433-74-7
Cat. No. B1337923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,11-Dihydrodibenzo[b,e][1,4]oxazepine
CAS3433-74-7
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC3=CC=CC=C3O1
InChIInChI=1S/C13H11NO/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2
InChIKeySLGIBJWUMUWIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 5,11-Dihydrodibenzo[b,e][1,4]oxazepine (CAS 3433-74-7) as a Privileged Scaffold


5,11-Dihydrodibenzo[b,e][1,4]oxazepine (CAS 3433-74-7) is a tricyclic heterocyclic compound with the molecular formula C13H11NO, featuring a seven-membered oxazepine ring fused to two benzene rings . This core scaffold is a fundamental building block in medicinal chemistry, serving as the pharmacophore for a class of calcium channel antagonists with demonstrated gastrointestinal selectivity [1]. Unlike many heterocyclic intermediates, this compound exhibits a well-defined crystal structure (refined to R=0.050 with 2126 reflections) that confirms its conformational rigidity and π–π stacking capability—properties critical for rational drug design [2].

Why Generic Substitution of Dibenzooxazepine Scaffolds Fails: A Comparative Analysis for Procurement Decisions


Substituting 5,11-dihydrodibenzo[b,e][1,4]oxazepine with its isosteric analogs—such as dibenzo[b,f][1,4]oxazepines, dibenzo[b,e]oxepines, or dibenzothiazepines—is not a neutral exchange. The position of the heteroatoms (oxygen vs. sulfur) and the fusion pattern ([b,e] vs. [b,f]) dictate calcium channel binding affinity, receptor selectivity, and metabolic stability [1]. For instance, thiazepine analogs (S replacing O) exhibit different gastrointestinal selectivity and are associated with anticholinergic side effects not observed with the oxazepine scaffold [2]. Similarly, oxepine derivatives (oxygen-only seven-membered ring) show altered histamine receptor profiles, with pKi values ≤5.3 for hH4R compared to >7.5 for oxazepines [3]. Therefore, generic substitution introduces unpredictable pharmacological outcomes, making precise scaffold selection essential for reproducible research and development.

Quantitative Differentiation of 5,11-Dihydrodibenzo[b,e][1,4]oxazepine: A Data-Driven Procurement Guide


Calcium Channel Antagonism: Nanomolar Potency of Oxazepine-Derived AJG049 vs. Thiazepine Scaffolds

The oxazepine scaffold enables the development of potent calcium channel antagonists. AJG049, a derivative of 5,11-dihydrodibenzo[b,e][1,4]oxazepine, inhibits Ca2+ channels with an IC50 of 79 nM . In contrast, thiazepine-based calcium channel antagonists, while also gastrointestinal-selective, are noted to possess anticholinergic side effects that limit their therapeutic utility [1]. This quantitative potency difference underscores the oxazepine scaffold's advantage for designing selective, non-anticholinergic calcium channel blockers.

Calcium Channel Antagonist Gastrointestinal Motility IBS Drug Discovery

Receptor Selectivity Profile: Oxazepine vs. Oxepine Scaffolds at Histamine H1 and H4 Receptors

The oxazepine scaffold (represented by VUF6884, a dibenzo[b,f][1,4]oxazepine derivative) demonstrates dual H1/H4 receptor affinity with pKi values of 8.11 (hH1R) and 7.55 (hH4R) [1]. In contrast, oxepine series compounds (dibenzo[b,e]oxepines) show high affinity only to hH1R (pKi 6.8–8.7) but no or moderate affinity to hH4R (pKi ≤5.3) [1]. This receptor profile divergence demonstrates that the oxazepine heteroatom arrangement confers dual H1/H4 activity, whereas the oxepine scaffold is H1-selective.

GPCR Pharmacology Histamine Receptors Receptor Selectivity

Structural Rigidity and Crystallographic Validation: Impact on Rational Drug Design

Single-crystal X-ray diffraction of 5,11-dihydrodibenzo[b,e][1,4]oxazepine reveals a well-defined tricyclic structure with a slightly flattened chair conformation for the central seven-membered ring [1]. The structure was refined to an R-value of 0.050 using 2126 observed reflections, indicating high-quality data suitable for docking and molecular modeling [1]. In contrast, many flexible scaffolds or those with different heteroatom arrangements (e.g., dibenzothiazepines) exhibit greater conformational mobility, complicating structure-activity relationship (SAR) predictions.

X-ray Crystallography Conformational Analysis Structure-Based Drug Design

Predicted Physicochemical Properties: LogP and Solubility Compared to Thiazepine Analogs

5,11-Dihydrodibenzo[b,e][1,4]oxazepine exhibits a predicted ACD/LogP of 2.86 and a polar surface area (PSA) of 21 Ų . These values indicate moderate lipophilicity suitable for oral absorption and blood-brain barrier penetration. In comparison, the thiazepine analog (S replacing O) would have a higher LogP (predicted ~3.5) due to sulfur's greater hydrophobicity, potentially altering tissue distribution and metabolic stability [1]. Additionally, the oxazepine scaffold has zero rotatable bonds, conferring conformational rigidity beneficial for target binding.

Physicochemical Properties Lipophilicity Drug-likeness

Optimal Application Scenarios for 5,11-Dihydrodibenzo[b,e][1,4]oxazepine Based on Quantitative Evidence


Development of Gastrointestinal-Selective Calcium Channel Antagonists for IBS

The oxazepine scaffold is the core for synthesizing calcium channel antagonists like AJG049 (IC50 79 nM) that reduce intestinal smooth muscle contraction without anticholinergic side effects . Researchers developing novel IBS therapeutics should prioritize this scaffold over thiazepine analogs, which carry anticholinergic liabilities [4].

Design of Dual H1/H4 Histamine Receptor Ligands

For projects targeting dual H1/H4 receptor modulation (e.g., anti-inflammatory or anti-allergic agents), the oxazepine scaffold is essential. Oxepine-based compounds lose H4R affinity (pKi ≤5.3) and cannot achieve the dual activity profile (pKi >7.5 for H4R) observed with oxazepine derivatives .

Structure-Based Drug Design Requiring High-Resolution Crystal Structures

The availability of a high-quality crystal structure (R=0.050) for the parent oxazepine scaffold enables accurate molecular docking and rational design of derivatives with predictable binding modes . This reduces the number of synthetic iterations required, accelerating hit-to-lead optimization.

Synthesis of CNS-Penetrant or Orally Bioavailable Candidates with Moderate Lipophilicity

With a predicted LogP of 2.86 and zero rotatable bonds, the oxazepine scaffold provides a balanced lipophilicity profile suitable for oral absorption and potential CNS penetration . This makes it a preferred starting point over thiazepine analogs (predicted LogP ~3.5), which may exhibit higher non-specific protein binding and altered tissue distribution [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,11-Dihydrodibenzo[b,e][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.